
Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that falls under the category of thiazol-2-ylcarbamates . Thiazol-2-ylcarbamates are known for their potential anticonvulsant activity . They are synthesized and evaluated for their anticonvulsant activity using PTZ-induced convulsion and maximal electroshock models .
Synthesis Analysis
The synthesis of thiazol-2-ylcarbamates involves a series of chemical reactions . The structures of the synthesized compounds are confirmed on the basis of their physical and spectral data . The compounds are evaluated for anticonvulsant activity using PTZ-induced convulsion and maximal electroshock models .Molecular Structure Analysis
The molecular structure of thiazol-2-ylcarbamates is confirmed by their physical and spectral data . A singlet of secondary amide proton at around 12 ppm and a quartet of methylene proton was observed at around 4 ppm. A doublet of methyl protons appeared around 2 ppm. The aromatic protons were observed at 7–8 ppm as multiplet .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazol-2-ylcarbamates are complex and involve multiple steps . The target compounds have shown significant activity in PTZ-induced convulsion and maximal electroshock models .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazol-2-ylcarbamates are confirmed by their physical and spectral data . IR spectra of these compounds show the stretching vibrations for secondary amide between 3,093 cm −1 and 3,141 cm −1 .Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
Ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, derived from Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate, undergoes transformations with aromatic amines and monosubstituted hydrazines to produce various substituted thiazolo[5,4-c]pyridine carboxylates. These reactions showcase the compound's utility in generating structurally diverse molecules for further chemical and pharmacological investigations (Albreht et al., 2009).
Synthesis Under Phase Transfer Catalysis
Efficient synthesis of Ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates was achieved by reacting 2-amino-5-aryloxymethylene-1,3,4-thiadiazoles with Ethyl chlorocarbamate under liquid-liquid phase transfer catalysis. This method highlights the advantages of mild conditions, easy handling, and high yield, demonstrating the compound's adaptability in synthesizing carbamate derivatives (Chai Lan-qin & Wang Xi-cun, 2004).
Electropolymerization and Electrochromic Properties
Research into the electrochemical and electrochromic properties of polymers derived from this compound reveals the synthesis of novel donor-acceptor type monomers. These monomers show good electrochemical activity and distinct UV-vis absorption characteristics due to the introduction of acceptor groups with different polarities. Their polymers, synthesized through electropolymerization, exhibit well-defined oxidation and reduction processes, alongside reasonable optical contrast and switching times (Hu et al., 2013).
Novel Conjugates as Anticancer Agents
The compound's utility is further extended in the synthesis of novel conjugates, such as 2-oxo-2 (thiazol-2-ylamino) ethyl 1, 3 dioxoisoindolin-2-ylcarbamodithioate, aimed at exploring anticancer activities. These conjugates, synthesized through multi-step reactions, showcase the potential of this compound derivatives in medicinal chemistry and pharmacology (Nadhum & Mohammed, 2020).
Direcciones Futuras
The future directions in the research of thiazol-2-ylcarbamates could involve further exploration of their anticonvulsant activity and potential applications in other areas of medicine . There is a continuing demand for new anticonvulsant agents as several of the currently available antiepileptic drugs (AEDs) have been associated with severe side effects and fail to control seizures in about 30% of epileptic patients .
Mecanismo De Acción
Target of Action
Similar compounds, such as n-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, have been shown to inhibit cox-1 and cox-2 enzymes . These enzymes play a crucial role in the inflammatory response by producing prostaglandins, which are responsible for pain and inflammation.
Mode of Action
Similar compounds have been shown to inhibit cox-1 and cox-2 enzymes, resulting in reduced production of prostaglandins . This suggests that Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate may interact with its targets in a similar manner, leading to an anti-inflammatory effect.
Biochemical Pathways
Based on the potential targets, it can be inferred that this compound may affect the arachidonic acid pathway, which is involved in the production of prostaglandins . By inhibiting COX-1 and COX-2 enzymes, the compound could potentially disrupt this pathway, leading to reduced inflammation.
Result of Action
Similar compounds have demonstrated anti-inflammatory activity, showing significant inhibition of albumin denaturation . This suggests that this compound may have similar effects, potentially reducing inflammation at the molecular and cellular levels.
Propiedades
IUPAC Name |
ethyl N-[4-[2-oxo-2-(propan-2-ylamino)ethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-4-17-11(16)14-10-13-8(6-18-10)5-9(15)12-7(2)3/h6-7H,4-5H2,1-3H3,(H,12,15)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQJMWXBLCCBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

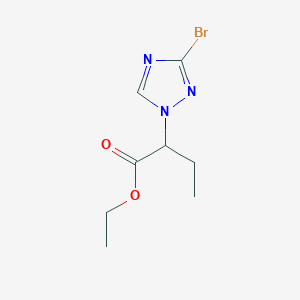

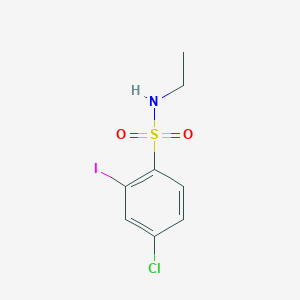


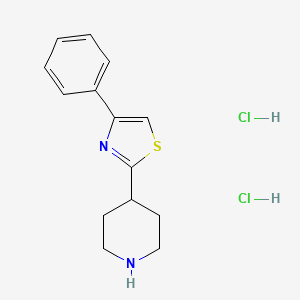
![3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2469171.png)

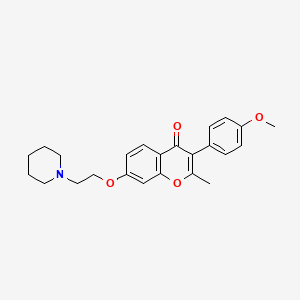
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2469174.png)
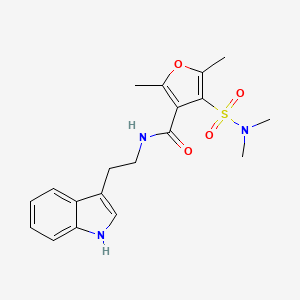
![2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469180.png)
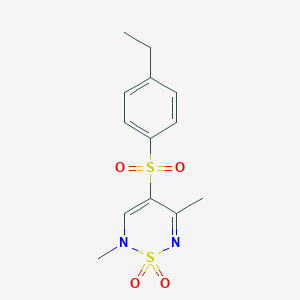
![2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2469183.png)